methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate
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Overview
Description
Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 4-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are crucial during industrial production to minimize hazardous waste and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Molecular docking studies and in vitro assays are often used to elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
- Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(4-fluoro-1-methyl-1H-pyrazol-3-yl)acetate
Comparison: Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate is unique due to the presence of a methyl group at the 4-position of the pyrazole ring, which can influence its reactivity and biological activity. The substitution pattern on the pyrazole ring can significantly affect the compound’s physicochemical properties, making it distinct from its halogenated analogs .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 2-(4-methyl-1H-pyrazol-5-yl)acetate |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-9-6(5)3-7(10)11-2/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
OFVGKJVGYOOXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1)CC(=O)OC |
Origin of Product |
United States |
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